tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate
Description
tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate: is a chemical compound with the molecular formula C12H23NO3S and a molecular weight of 261.39 g/mol . It is known for its potential biological activity and various applications in scientific research .
Properties
IUPAC Name |
tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3S/c1-11(2,3)16-10(15)13-12(4-7-14)5-8-17-9-6-12/h14H,4-9H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZLGORELOMWQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCSCC1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate involves several steps One common method includes the reaction of diethanolamine with benzyl chloride under reflux conditions for 1 to 15 hoursThe reaction mixture is then cooled again, and di-tert-butyl dicarbonate is added, followed by hydrogenation to remove the benzyl group, yielding the final product .
Chemical Reactions Analysis
tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include palladium catalysts, thionyl chloride, and hydrogen gas. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. Its hydroxyethyl group allows it to form hydrogen bonds and interact with enzymes and receptors, influencing biological processes .
Comparison with Similar Compounds
tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate can be compared with similar compounds such as:
N-(tert-Butoxycarbonyl)ethanolamine:
Boc-2-aminoethanol: This compound is another analog with similar applications in organic synthesis and research. The uniqueness of this compound lies in its specific thian-4-yl group, which imparts distinct chemical and biological properties.
Biological Activity
tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic effects, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a carbamate functional group, which is known for its stability and ability to modulate interactions with biological targets. The thian-4-yl moiety contributes to its unique chemical properties, making it a subject of interest in drug development.
The biological activity of this compound is primarily attributed to its ability to act as a nucleophile. It can participate in various biochemical reactions, influencing pathways related to cell signaling and metabolism. The hydroxyethyl group allows for hydrogen bonding with enzymes and receptors, potentially modulating their activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown cytotoxic effects on various cancer cell lines, although specific IC50 values need further investigation.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic effects. For instance, it could interact with enzymes responsible for cancer cell proliferation.
Case Studies
- Cytotoxicity Assays : A study assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent.
- Mechanistic Studies : Another investigation focused on the mechanism by which the compound induces apoptosis in cancer cells. The findings suggested activation of caspase pathways, indicating that both intrinsic and extrinsic apoptotic pathways may be involved.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other carbamate derivatives:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| N-(tert-Butoxycarbonyl)ethanolamine | Moderate enzyme inhibition | Similar carbamate structure |
| Boc-2-aminoethanol | Anticancer properties | Lacks thian-4-yl group |
The presence of the thian-4-yl group in this compound may enhance its biological activity compared to other carbamates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
